molecular formula C20H21N5O5 B11041177 4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one

4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one

Cat. No.: B11041177
M. Wt: 411.4 g/mol
InChI Key: QTKZODCLTDEPCO-UHFFFAOYSA-N
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Description

4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, followed by the construction of the imidazo-pyrazolo-pyridine core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Properties

Molecular Formula

C20H21N5O5

Molecular Weight

411.4 g/mol

IUPAC Name

8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-10-methyl-4-propan-2-yl-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-11-one

InChI

InChI=1S/C20H21N5O5/c1-9(2)25-19-11(7-21-25)13(14-18(22-19)23-20(26)24(14)3)10-6-12(27-4)16-17(15(10)28-5)30-8-29-16/h6-7,9H,8H2,1-5H3,(H,22,23,26)

InChI Key

QTKZODCLTDEPCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC(=C5C(=C4OC)OCO5)OC)N(C(=O)N3)C

Origin of Product

United States

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